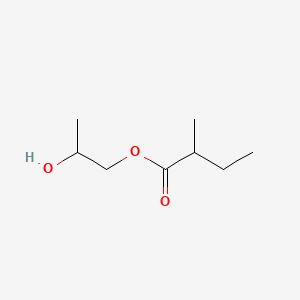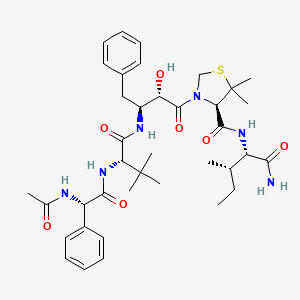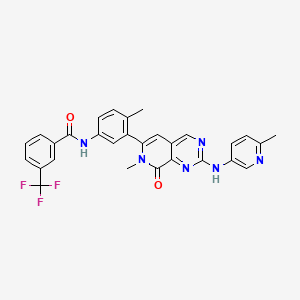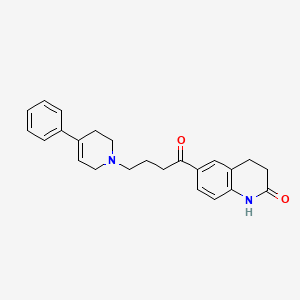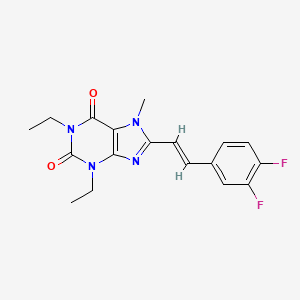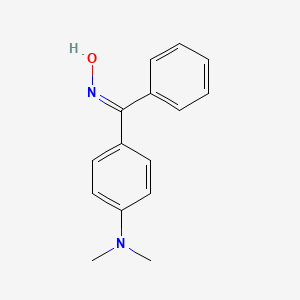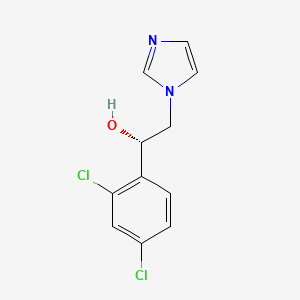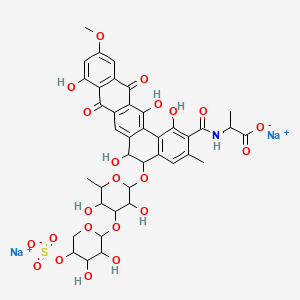
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride is a chemical compound that combines the properties of ethanol, phenoxy, and isonicotinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-phenoxy-, isonicotinate, hydrochloride typically involves the reaction of phenoxyethanol with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethanol, 2-phenoxy-, isonicotinate, hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The isonicotinate group may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A related compound with similar chemical properties but lacking the isonicotinate group.
Isonicotinic Acid: Shares the isonicotinate group but lacks the phenoxy and ethanol components.
Ethanol: A simple alcohol that forms the backbone of the compound.
Uniqueness
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components alone.
Properties
CAS No. |
92200-05-0 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-phenoxyethyl pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13NO3.ClH/c16-14(12-6-8-15-9-7-12)18-11-10-17-13-4-2-1-3-5-13;/h1-9H,10-11H2;1H |
InChI Key |
CYDIMXALKDVROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
